molecular formula C10H14F3NO2SSi B14398780 1,1,1-Trifluoro-N-phenyl-N-(trimethylsilyl)methanesulfonamide CAS No. 89902-40-9

1,1,1-Trifluoro-N-phenyl-N-(trimethylsilyl)methanesulfonamide

Cat. No.: B14398780
CAS No.: 89902-40-9
M. Wt: 297.37 g/mol
InChI Key: YAIUBQLOQVPCLV-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-N-phenyl-N-(trimethylsilyl)methanesulfonamide is a compound that has garnered interest in various scientific fields due to its unique chemical properties. It is known for its strong electron-withdrawing capabilities and its role as a triflating reagent. The compound’s molecular formula is C6H5N(SO2CF3)2, and it has a molecular weight of 357.25 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-N-phenyl-N-(trimethylsilyl)methanesulfonamide typically involves the reaction of 1,1,1-trifluoro-N-phenylmethanesulfonamide with bromoacetonitrile. This reaction is carried out in the presence of potassium carbonate in tetrahydrofuran (THF) at room temperature for 24 hours. The resulting product is then filtered and washed with diethyl ether .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-N-phenyl-N-(trimethylsilyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromoacetonitrile: Used in substitution reactions.

    Sodium Azide: Used in cycloaddition reactions.

    Potassium Carbonate: Acts as a base in the reaction medium.

    Tetrahydrofuran (THF): Common solvent for these reactions.

Major Products Formed

    N-(Cyanomethyl)-1,1,1-trifluoro-N-phenylmethanesulfonamide: Formed from substitution reactions.

    1,1,1-Trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamide: Formed from cycloaddition reactions.

Scientific Research Applications

1,1,1-Trifluoro-N-phenyl-N-(trimethylsilyl)methanesulfonamide has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its strong electron-withdrawing propertiesThe molecular targets and pathways involved include the activation of carbon-hydrogen bonds and the stabilization of reaction intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-Trifluoro-N-phenyl-N-(trimethylsilyl)methanesulfonamide is unique due to its combination of trifluoromethyl and trimethylsilyl groups, which enhance its reactivity and stability in various chemical reactions. This makes it a valuable reagent in synthetic chemistry and industrial applications .

Properties

CAS No.

89902-40-9

Molecular Formula

C10H14F3NO2SSi

Molecular Weight

297.37 g/mol

IUPAC Name

1,1,1-trifluoro-N-phenyl-N-trimethylsilylmethanesulfonamide

InChI

InChI=1S/C10H14F3NO2SSi/c1-18(2,3)14(9-7-5-4-6-8-9)17(15,16)10(11,12)13/h4-8H,1-3H3

InChI Key

YAIUBQLOQVPCLV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N(C1=CC=CC=C1)S(=O)(=O)C(F)(F)F

Origin of Product

United States

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